Cas no 1095275-07-2 (Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-)
![Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- structure](https://ja.kuujia.com/scimg/cas/1095275-07-2x500.png)
Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-
- Fluralaner-019
- G73537
- SCHEMBL3362909
- 1095275-07-2
- 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid
- CS-0145772
-
- インチ: 1S/C18H13Cl2F3O4/c1-9-4-10(2-3-14(9)16(25)26)15(24)8-17(27,18(21,22)23)11-5-12(19)7-13(20)6-11/h2-7,27H,8H2,1H3,(H,25,26)
- InChIKey: OCKCOEDZYCCPJE-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(C(=O)CC(C2=CC(Cl)=CC(Cl)=C2)(O)C(F)(F)F)C=C1C
計算された属性
- せいみつぶんしりょう: 420.0142988g/mol
- どういたいしつりょう: 420.0142988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.492±0.06 g/cm3(Predicted)
- ふってん: 577.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.31±0.25(Predicted)
Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216412-5g |
4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid |
1095275-07-2 | 98% | 5g |
¥2769.00 | 2024-08-09 |
Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-に関する追加情報
Benzoic Acid, 4-[3-(3,5-Dichlorophenyl)-4,4,4-Trifluoro-3-Hydroxy-1-Oxobutyl]-2-Methyl- (CAS No. 1095275-07-2): An Overview
Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- (CAS No. 1095275-07-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzoic acid moiety, a dichlorophenyl group, and a trifluoromethylated hydroxybutyryl side chain. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- involves a series of multi-step reactions that require precise control over reaction conditions and reagents. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for further research and development. Key synthetic routes include the use of transition-metal catalyzed cross-coupling reactions and selective functional group transformations.
In terms of its biological activity, Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- has shown promising results in various preclinical studies. It exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. The mechanism of action is believed to involve the inhibition of specific enzymes and signaling pathways that are implicated in inflammation and pain pathways.
Recent studies have also explored the potential of Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- as an anticancer agent. Preliminary data suggest that it can induce apoptosis in cancer cells through the modulation of key cellular processes such as cell cycle arrest and DNA damage response. These findings have opened new avenues for its application in cancer therapy and warrant further investigation.
The pharmacokinetic properties of Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro and in vivo experiments have demonstrated that it has favorable pharmacokinetic characteristics, including good oral bioavailability and a reasonable half-life. These properties are crucial for its potential use as an oral therapeutic agent.
Safety assessments are an integral part of the drug development process. Preclinical toxicology studies have shown that Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- has a favorable safety profile at therapeutic doses. However, as with any new chemical entity (NCE), ongoing safety evaluations are necessary to ensure its long-term safety and efficacy.
The potential applications of Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- extend beyond its primary therapeutic uses. It has also been investigated for its utility in diagnostic imaging due to its ability to bind to specific biomarkers associated with certain diseases. This dual functionality could enhance its value as a multifaceted pharmaceutical agent.
In conclusion, Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl- (CAS No. 1095275-07-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As the field of medicinal chemistry advances, this compound is likely to play a significant role in the development of novel therapies for various diseases.
1095275-07-2 (Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-) 関連製品
- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)
- 134-47-4(AMI-1 free acid)
- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 2227820-70-2(rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)
- 98625-26-4((S)-(-)-Bay-K-8644)
- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)
- 2228707-78-4(methyl 5-1-(aminomethyl)cyclopropylthiophene-2-carboxylate)
- 1993384-85-2((1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol)




